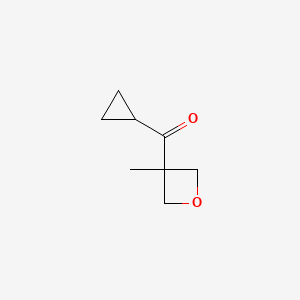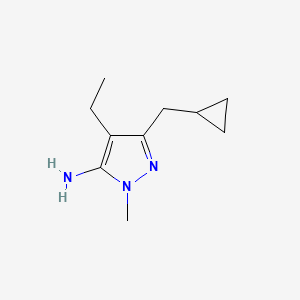
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a tert-butyl group and a phenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)pyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the pyridine to the aldehyde group, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group or the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce a secondary alcohol.
科学的研究の応用
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
類似化合物との比較
Similar Compounds
4-(tert-Butyl)pyridine: Similar in structure but lacks the phenylmethanol moiety.
Phenylmethanol: Contains the phenylmethanol group but lacks the pyridine ring.
4-(tert-Butyl)benzyl alcohol: Similar but with a benzyl alcohol group instead of the pyridine ring.
Uniqueness
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol is unique due to the combination of the tert-butyl group, pyridine ring, and phenylmethanol moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
特性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
(4-tert-butylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)13-9-10-17-14(11-13)15(18)12-7-5-4-6-8-12/h4-11,15,18H,1-3H3 |
InChIキー |
PACNMIHXYWBCJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13081890.png)




![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)

![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)


![4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13081944.png)
